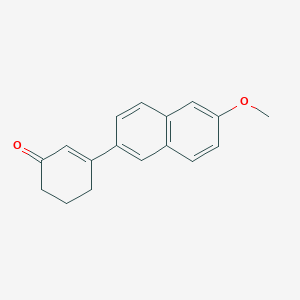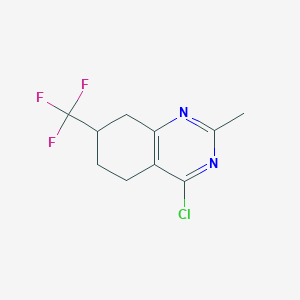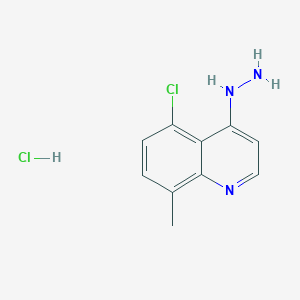![molecular formula C7H15BN2O5S B11865783 {1-[N-(Methanesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid CAS No. 915283-79-3](/img/structure/B11865783.png)
{1-[N-(Methanesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-(Methylsulfonamido)acetyl)pyrrolidin-2-yl)boronic acid is a boronic acid derivative that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a boronic acid group attached to a pyrrolidine ring, further modified by a methylsulfonamidoacetyl group. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-(Methylsulfonamido)acetyl)pyrrolidin-2-yl)boronic acid typically involves multi-step organic synthesis One common approach is the reaction of pyrrolidine derivatives with boronic acid precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as increased reaction efficiency, better control over reaction conditions, and reduced waste. These methods often utilize catalysts and optimized reaction parameters to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: (1-(2-(Methylsulfonamido)acetyl)pyrrolidin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the sulfonamide group, potentially converting it to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide and boronic acid sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products: The major products formed from these reactions include boronic esters, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1-(2-(Methylsulfonamido)acetyl)pyrrolidin-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of boron-containing pharmaceuticals.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein interactions.
Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (1-(2-(Methylsulfonamido)acetyl)pyrrolidin-2-yl)boronic acid involves its interaction with molecular targets such as enzymes and proteins. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is particularly significant in the inhibition of proteases, where the compound mimics the transition state of the substrate, effectively blocking the enzyme’s function.
Comparación Con Compuestos Similares
(1-(2-(Methylsulfonamido)acetyl)pyrrolidin-2-yl)boronic acid analogs: These compounds have similar structures but may vary in the substituents attached to the pyrrolidine ring or the boronic acid group.
Other boronic acid derivatives: Compounds such as phenylboronic acid and benzylboronic acid share the boronic acid functional group but differ in their overall structure and reactivity.
Uniqueness: The uniqueness of (1-(2-(Methylsulfonamido)acetyl)pyrrolidin-2-yl)boronic acid lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications, particularly in the development of enzyme inhibitors and advanced materials.
Propiedades
Número CAS |
915283-79-3 |
|---|---|
Fórmula molecular |
C7H15BN2O5S |
Peso molecular |
250.09 g/mol |
Nombre IUPAC |
[1-[2-(methanesulfonamido)acetyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C7H15BN2O5S/c1-16(14,15)9-5-7(11)10-4-2-3-6(10)8(12)13/h6,9,12-13H,2-5H2,1H3 |
Clave InChI |
MDFBZNLEARJOSF-UHFFFAOYSA-N |
SMILES canónico |
B(C1CCCN1C(=O)CNS(=O)(=O)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



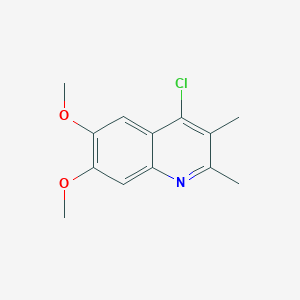

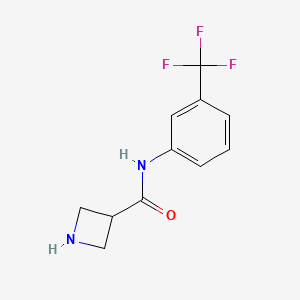
![2-(Methylsulfonyl)naphtho[1,2-d]oxazole](/img/structure/B11865741.png)


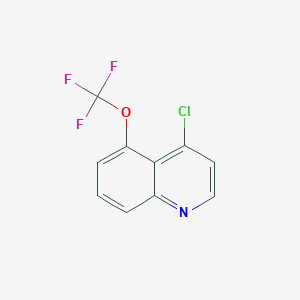
![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine](/img/structure/B11865768.png)
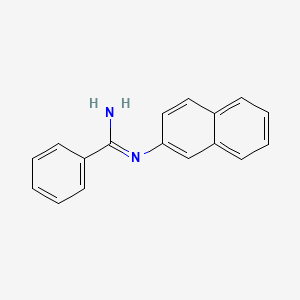
![Isoquinoline, 1-[(2-methoxyphenyl)methyl]-](/img/structure/B11865789.png)
